(5-ethyl-3-methylisoxazol-4-yl)methanol
Overview
Description
(5-Ethyl-3-methylisoxazol-4-yl)methanol is a chemical compound with the molecular formula C7H11NO2. It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethyl-3-methylisoxazol-4-yl)methanol typically involves the cycloaddition reaction of nitrile oxides with alkynes. This reaction is catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions generally include temperatures ranging from 50°C to 100°C and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(5-Ethyl-3-methylisoxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, chromium trioxide, lithium aluminum hydride, sodium borohydride, alkyl halides, and acyl chlorides. The reaction conditions vary depending on the type of reaction but generally involve temperatures ranging from -78°C to 150°C and the use of solvents like dichloromethane, toluene, or ethanol .
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, amines, and substituted isoxazoles .
Scientific Research Applications
(5-Ethyl-3-methylisoxazol-4-yl)methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of (5-ethyl-3-methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5-ethyl-3-methylisoxazol-4-yl)methanol include:
- (5-Methylisoxazol-3-yl)methanol
- (5-Ethylisoxazol-4-yl)methanol
- (3-Methylisoxazol-4-yl)methanol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of ethyl and methyl groups on the isoxazole ring.
Properties
IUPAC Name |
(5-ethyl-3-methyl-1,2-oxazol-4-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-3-7-6(4-9)5(2)8-10-7/h9H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHZPLQWZLXRAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483830 | |
Record name | 4-Isoxazolemethanol, 5-ethyl-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60148-44-9 | |
Record name | 4-Isoxazolemethanol, 5-ethyl-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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